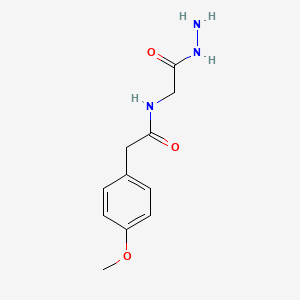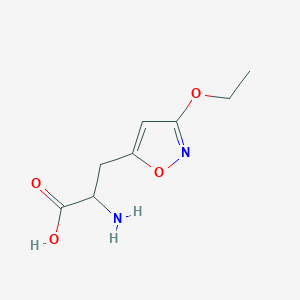
2-Amino-3-(3-ethoxyisoxazol-5-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(3-ethoxyisoxazol-5-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features an isoxazole ring substituted with an ethoxy group at the 3-position and an amino group at the 2-position of the propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(3-ethoxyisoxazol-5-yl)propanoic acid typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as sodium hydride.
Amino Acid Backbone Formation: The final step involves the formation of the amino acid backbone through a Strecker synthesis or a similar method, where an aldehyde is reacted with ammonium chloride and potassium cyanide to form an α-amino nitrile, which is then hydrolyzed to yield the amino acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the isoxazole ring or the carboxyl group, potentially yielding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Products may include ethoxyisoxazole carboxylic acids or aldehydes.
Reduction: Products may include ethoxyisoxazole alcohols or amines.
Substitution: Products may include various substituted isoxazole derivatives.
Applications De Recherche Scientifique
2-Amino-3-(3-ethoxyisoxazol-5-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in modulating biological pathways, particularly those involving neurotransmitters.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Amino-3-(3-ethoxyisoxazol-5-yl)propanoic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The isoxazole ring and the amino acid backbone allow it to bind to these targets, potentially modulating their activity. This can lead to changes in cellular signaling pathways, which may have therapeutic effects.
Comparaison Avec Des Composés Similaires
- 2-Amino-3-(3-hydroxyisoxazol-5-yl)propanoic acid
- 2-Amino-3-(5-methyl-3-hydroxyisoxazol-4-yl)propanoic acid
- 2-Amino-3-(3-methoxyisoxazol-5-yl)propanoic acid
Comparison:
- 2-Amino-3-(3-ethoxyisoxazol-5-yl)propanoic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity.
- 2-Amino-3-(3-hydroxyisoxazol-5-yl)propanoic acid has a hydroxyl group instead of an ethoxy group, which may affect its solubility and hydrogen bonding capabilities.
- 2-Amino-3-(5-methyl-3-hydroxyisoxazol-4-yl)propanoic acid features a methyl group, which can impact its steric properties and interactions with molecular targets.
- 2-Amino-3-(3-methoxyisoxazol-5-yl)propanoic acid has a methoxy group, which can alter its electronic properties and reactivity.
Propriétés
Formule moléculaire |
C8H12N2O4 |
|---|---|
Poids moléculaire |
200.19 g/mol |
Nom IUPAC |
2-amino-3-(3-ethoxy-1,2-oxazol-5-yl)propanoic acid |
InChI |
InChI=1S/C8H12N2O4/c1-2-13-7-4-5(14-10-7)3-6(9)8(11)12/h4,6H,2-3,9H2,1H3,(H,11,12) |
Clé InChI |
LOQLSKRDZOLQSN-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NOC(=C1)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4S,5R)-3-((S)-3-Hydroxy-3-(2-methylbenzo[d]thiazol-5-yl)propanoyl)-4-methyl-5-phenyloxazolidin-2-one](/img/structure/B12858765.png)
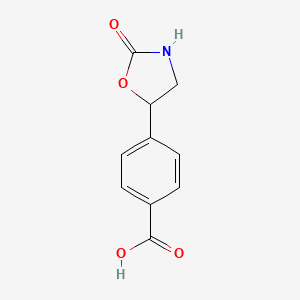
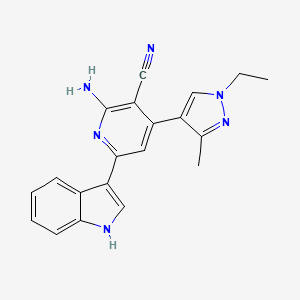
![tert-Butyl (S)-(1-methyl-5-methylene-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate](/img/structure/B12858770.png)
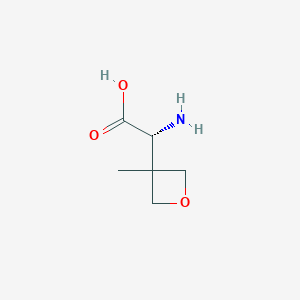
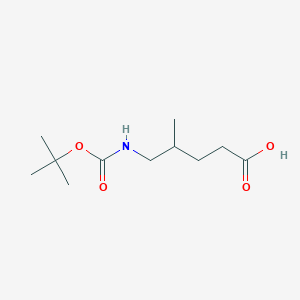



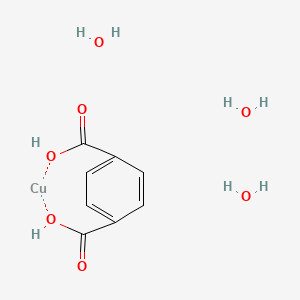

![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[d]thiazol-2-yl)propanoic acid](/img/structure/B12858839.png)
